{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of {4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol are currently unknown. This compound is a secondary alcohol , and it’s possible that it may interact with various enzymes or receptors within the body
Mode of Action
As a secondary alcohol, it may undergo various biochemical reactions, including oxidation and reduction . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known to be a metabolite found in human blood plasma , suggesting it may play a role in human metabolism
Pharmacokinetics
As a secondary alcohol, it’s likely to be metabolized in the liver, possibly through oxidation . The impact of these properties on the compound’s bioavailability is currently unknown and warrants further investigation.
Result of Action
Some phenylpropanoid compounds have been shown to inhibit inflammatory responses in vitro , suggesting potential anti-inflammatory activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 1-methoxypropan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde, 4-[(1-Methoxypropan-2-yl)oxy]benzoic acid
Reduction: 4-[(1-Methoxypropan-2-yl)oxy]phenylmethane
Substitution: Products vary based on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Isopropoxybenzyl Alcohol: Similar in structure but with an isopropoxy group instead of a methoxypropan-2-yl group.
4-Hydroxybenzyl Alcohol: The parent compound used in the synthesis of {4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
[4-(1-methoxypropan-2-yloxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-9(8-13-2)14-11-5-3-10(7-12)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLODLTXQHMPSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.